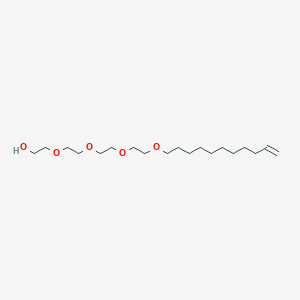
3,6,9,12-Tetraoxatricos-22-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxatricos-22-en-1-ol is an organic compound with the molecular formula C19H38O5. It is characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is part of a class of chemicals known for their surfactant properties, making them useful in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatricos-22-en-1-ol typically involves the reaction of long-chain alcohols with ethylene oxide under controlled conditions. The process can be summarized as follows:
Starting Material: A long-chain alcohol, such as dodecanol.
Reaction with Ethylene Oxide: The alcohol is reacted with ethylene oxide in the presence of a base catalyst, such as potassium hydroxide, to form the desired polyether compound.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Continuous Addition of Ethylene Oxide: To the alcohol in the presence of a catalyst.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to facilitate the reaction.
Purification and Quality Control: Using advanced purification techniques and quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxatricos-22-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ether derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxatricos-22-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in drug delivery systems and as a solubilizing agent for hydrophobic drugs.
Industry: Applied in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxatricos-22-en-1-ol is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and dispersion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Another polyether compound with similar surfactant properties.
Tetraethylene glycol monododecyl ether: A related compound with a shorter ethylene glycol chain.
Uniqueness
3,6,9,12-Tetraoxatricos-22-en-1-ol is unique due to its longer ethylene glycol chain, which provides enhanced surfactant properties and makes it suitable for specific applications where longer chain length is advantageous .
Eigenschaften
CAS-Nummer |
130727-46-7 |
|---|---|
Molekularformel |
C19H38O5 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H38O5/c1-2-3-4-5-6-7-8-9-10-12-21-14-16-23-18-19-24-17-15-22-13-11-20/h2,20H,1,3-19H2 |
InChI-Schlüssel |
BCOJCGVLKOJIFX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)

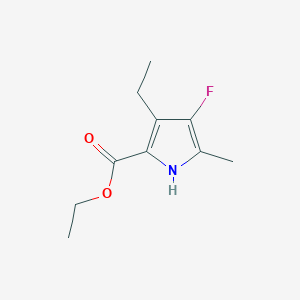
![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)

![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
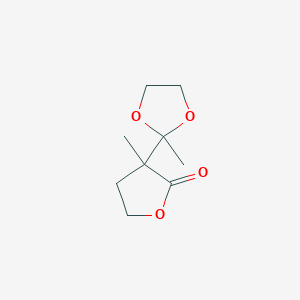
![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)
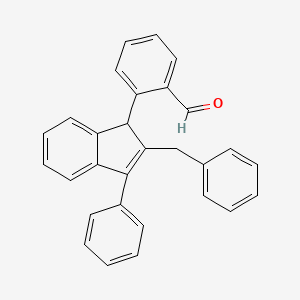
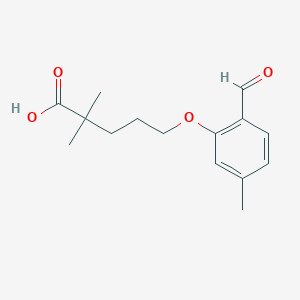
![3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14266798.png)
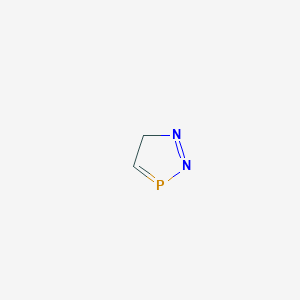
![1-[(7-Bromoheptyl)oxy]-4-nitrobenzene](/img/structure/B14266804.png)
